molecular formula C15H23NO2 B139213 Metolachlor deschloro CAS No. 126605-22-9

Metolachlor deschloro

Cat. No. B139213
M. Wt: 249.35 g/mol
InChI Key: AQQKRTUHCOLVTD-UHFFFAOYSA-N
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Description

Metolachlor deschloro is a compound with the molecular formula C15H23NO2 . It is a derivative of aniline and is a member of the chloroacetanilide family of herbicides . It is used extensively and is known for its persistence .


Synthesis Analysis

The synthetic route for the enantioselective preparation of (S)-metolachlor has been accomplished from commercially available ®-propylene oxide and a key Fukuyama’s process . The target compound has been successfully prepared in five steps in 51–55% overall yield with excellent enantioselectivity .


Molecular Structure Analysis

Electronic structure calculations have been performed for the characterization of the different conformers of the herbicide metolachlor . Ten different conformers were identified for the S-metolachlor enantiomer, all of them exhibiting a near perpendicular disposition of the amidyl and the phenyl planes .


Chemical Reactions Analysis

Metolachlor metabolism in resistant waterhemp involves Phase I and Phase II metabolic activities acting in concert, but the initial O-demethylation reaction confers resistance . The degradation of metolachlor by Penicillium oxalicum sp. has also been reported .


Physical And Chemical Properties Analysis

Metolachlor deschloro has a molecular weight of 249.35 g/mol . It is a tan to brown oily liquid with a slightly sweet odor . It is slightly soluble in water and denser than water .

Scientific Research Applications

Photodegradation and Environmental Concerns

  • Photodegradation of Metolachlor : Metolachlor, a widely used herbicide, has been detected in ground and surface waters, raising health concerns. Studies have shown that ultraviolet (UV) photolysis and UV/hydrogen peroxide advanced oxidation processes can degrade metolachlor. The formation of several photolysis byproducts has been identified, helping in understanding metolachlor's photodegradation pathway (Wu, Shemer, & Linden, 2007).

Environmental and Health Studies

  • Cancer Incidence Among Pesticide Applicators : Research has evaluated the incidence of cancer among pesticide applicators exposed to metolachlor. No clear risk for any cancer subtype was found, but some associations with prostate and lung cancer were observed. This underscores the importance of monitoring long-term health effects due to widespread use and environmental presence of metolachlor (Rusiecki et al., 2005).

Effects on Aquatic Systems

  • Impact on Algae : Metolachlor has been found to impact green microalgae, reducing metabolic activity, chlorophyll content, and photosynthetic efficiency. This disruption affects the alga's reproductive cycle, growth, and shape, indicating metolachlor's significant impact on non-target aquatic organisms (Machado & Soares, 2020).

Soil Dynamics and Residue Studies

  • Dynamics in Soil and Crops : Studies have shown that metolachlor residues persist in soil and that its dissipation is influenced by crop type. Interestingly, no residues were detected in the grain and stalk/straw of maize and soybean at harvest, suggesting limited uptake by these crops (Janaki, Meena, & Chinnusamy, 2015).

Toxicity Assessments

  • Toxicity on Bacterial and Mitochondrial Systems : Metolachlor's toxicity has been assessed using bacterial and mitochondrial model systems. It shows inhibition at concentrations higher than other pesticides, suggesting a relatively lower toxicity profile compared to other herbicides. This information is critical for assessing its safety in environmental contexts (Pereira et al., 2009).

Sustainable Weed Management

  • Role in Sustainable Weed Management : Metolachlor's soil behavior and low risk of weed resistance make it suitable for sustainable weed-management practices like conservation tillage. Its efficacy comes mainly from the S-isomer pair, and its use in enantiomerically-enriched forms reduces environmental impact (O'Connell, Harms, & Allen, 1998).

Safety And Hazards

Metolachlor may cause an allergic skin reaction and is very toxic to aquatic life with long-lasting effects . It is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye .

Future Directions

Microbial degradation is predominantly responsible for the removal of metolachlor from soil and water . The degradation of metolachlor by Penicillium oxalicum sp. has been reported, and this strain shows promise for metolachlor-contaminated soil remediation .

properties

IUPAC Name

N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c1-6-14-9-7-8-11(2)15(14)16(13(4)17)12(3)10-18-5/h7-9,12H,6,10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQQKRTUHCOLVTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1N(C(C)COC)C(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901017794
Record name Dechlorometolachlor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901017794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Metolachlor deschloro

CAS RN

126605-22-9
Record name Dechlorometolachlor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901017794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
L Gao, D Qin, Z Chen, S Bai, N Du, C Li… - Journal of …, 2022 - Wiley Online Library
… In this study, MDMIPs were prepared using metolachlor deschloro as a dummy template. The obtained MDMIPs exhibited a high adsorption capacity and selectivity toward the detection …
L Zhang, F Han, Y Hu, P Zheng, X Sheng, H Sun… - Analytica chimica …, 2012 - Elsevier
… Metolachlor deschloro was selected as the template to synthesize DMIPs, which were used as the solid phase extraction (SPE) materials. The selective adsorption of DMIPs was …
Number of citations: 33 www.sciencedirect.com
X Li, Y Li, X Zhang, X Zhao, X Chen, Y Li - Chemosphere, 2020 - Elsevier
… Nevertheless, the content of metolachlor deschloro increased until the 35th day, when the concentration in the top and middle soil layers of the BERS was 44–61% lower than the …
Number of citations: 20 www.sciencedirect.com
P Bernat, A Jasińska, K Niedziałkowska… - Ecotoxicology and …, 2023 - Elsevier
… The confirmation of MET degradation was obtained through the identification of MET derivatives, including metolachlor deschloro (MDES) and metolachlor-2-hydroxy (M2H), in the …
Number of citations: 2 www.sciencedirect.com
A Ferrario - 2023 - studenttheses.uu.nl
Environmental contaminants are present in water sources, so drinking water treatments are applied. However, these contaminants can be transformed into new chemicals – called …
Number of citations: 0 studenttheses.uu.nl
LX Yi, R Fang, GH Chen - Journal of Chromatographic Science, 2013 - academic.oup.com
… Metolachlor deschloro was selected as the template. Compared with commercial SPE columns, MISPE exhibited selective binding properties for chloroacetamide herbicides and the …
Number of citations: 73 academic.oup.com
EA Scribner, MT Meyer, SJ Kalkhoff - Scientific Investigations Report, 2006 - pubs.usgs.gov
During 2004, a study to document the occurrence of herbicides and herbicide degradation products was conducted for 10 major Iowa rivers draining to the Missouri and Mississippi …
Number of citations: 8 pubs.usgs.gov
Y Sun, L Zhao, X Li, Y Hao, H Xu, L Weng, Y Li - Environmental pollution, 2019 - Elsevier
Degradation of metolachlor in surface soil is extremely important to its potential mobility and overall persistence. In this study, the effects of earthworms (Eisenia fetida) on the …
Number of citations: 47 www.sciencedirect.com
X Chang, J Liang, Y Sun, L Zhao, B Zhou, X Li, Y Li - Applied Sciences, 2020 - mdpi.com
Metolachlor is extensively used and the most persistent chloroacetamide herbicide, thereby which its metabolites have been frequently detected in soils and surface and groundwaters. …
Number of citations: 11 www.mdpi.com
S Kern, H Singer, J Hollender… - … science & technology, 2011 - ACS Publications
Transformation products (TPs) of chemicals released to soil, for example, pesticides, are regularly detected in surface and groundwater with some TPs even dominating observed …
Number of citations: 44 pubs.acs.org

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